molecular formula C18H24N6O2 B2929937 N-(3-(dimethylamino)propyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 941935-25-7

N-(3-(dimethylamino)propyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2929937
CAS No.: 941935-25-7
M. Wt: 356.43
InChI Key: SOWSYFXCWHQFSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(Dimethylamino)propyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a heterocyclic compound featuring a tetrahydroimidazo[2,1-c][1,2,4]triazine core substituted with a p-tolyl group at position 8 and a carboxamide moiety at position 2. While specific data on its physical properties (e.g., melting point, solubility) are unavailable in the provided evidence, its molecular formula can be inferred as C₁₉H₂₅N₆O₂ (molecular weight ≈ 377.45 g/mol), based on structural analogs .

The compound’s core structure shares similarities with other tetrahydroimidazo-triazine derivatives, such as 4-oxo-N-propyl-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide (CAS 946229-54-5, molecular weight 313.35 g/mol) and N-cyclohexyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide (CAS 946279-38-5, molecular weight 353.4 g/mol) .

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-8-(4-methylphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O2/c1-13-5-7-14(8-6-13)23-11-12-24-17(26)15(20-21-18(23)24)16(25)19-9-4-10-22(2)3/h5-8H,4,9-12H2,1-3H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWSYFXCWHQFSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(dimethylamino)propyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide (CAS Number: 941958-20-9) is a synthetic compound that has garnered attention for its potential biological activities, particularly in oncology and pharmacology. This article reviews the biological activity of this compound based on recent research findings and case studies.

The compound has the following chemical properties:

  • Molecular Formula : C17H22N6O2
  • Molecular Weight : 342.4 g/mol
  • Structure : It features a tetrahydroimidazo-triazine core with a dimethylamino propyl side chain and a p-tolyl group.

Research indicates that this compound may act as an inhibitor of P-glycoprotein (P-gp), a protein that plays a crucial role in drug resistance in cancer therapy. The interaction with P-gp can enhance the intracellular accumulation of chemotherapeutic agents like doxorubicin and rhodamine 123.

Key Findings:

  • P-gp Inhibition : In vitro assays showed that the compound significantly increased the uptake of doxorubicin in P-gp-overexpressing cell lines (KB-8-5) by up to 1.5-fold compared to controls, indicating its potential as a modulator of multidrug resistance (MDR) .
  • Binding Affinity : Molecular docking studies suggested that the compound binds effectively to the transmembrane domain of P-gp with a binding energy comparable to known inhibitors .

Biological Activity Data

Activity Effect Reference
P-gp InhibitionIncreased doxorubicin accumulation by 1.5-fold in KB-8-5 cells
CytotoxicityEnhanced cytotoxicity against MDR cells
Molecular DockingBinding energy ΔG = -10.3 kcal/mol

Case Studies

Several studies have highlighted the efficacy of this compound in reversing drug resistance:

  • Study on Drug Resistance : A study demonstrated that treatment with this compound led to a significant increase in the intracellular levels of doxorubicin in resistant cancer cell lines. This suggests its potential utility in combination therapies for overcoming MDR .
  • Cell Line Studies : In murine lymphosarcoma RLS40 cells, the compound enhanced doxorubicin uptake by 1.75-fold at non-toxic concentrations, further supporting its role as an effective P-gp inhibitor .

Comparison with Similar Compounds

Table 1: Structural Comparison of Tetrahydroimidazo-Triazine Derivatives

Compound Name Core Structure Substituent (Position 3) Molecular Formula Molecular Weight (g/mol)
N-(3-(Dimethylamino)propyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide Tetrahydroimidazo[2,1-c][1,2,4]triazine 3-(Dimethylamino)propyl carboxamide C₁₉H₂₅N₆O₂ ~377.45
4-oxo-N-propyl-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide Tetrahydroimidazo[2,1-c][1,2,4]triazine Propyl carboxamide C₁₆H₁₉N₅O₂ 313.35
N-cyclohexyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide Tetrahydroimidazo[2,1-c][1,2,4]triazine Cyclohexyl carboxamide C₁₉H₂₃N₅O₂ 353.4

Key Observations :

  • Molecular Weight : The target compound has a higher molecular weight (~377.45 g/mol) than its analogs, which may influence pharmacokinetic properties such as membrane permeability .

Comparison with Imidazo-Tetrazine and Imidazo-Pyridine Derivatives

Table 2: Heterocyclic Core and Functional Group Variations

Compound Class Core Structure Key Functional Groups Example Compound (Reference)
Tetrahydroimidazo-Triazine Imidazo[2,1-c][1,2,4]triazine Carboxamide, p-tolyl Target compound and analogs
Imidazo-Tetrazine Imidazo[5,1-d][1,2,3,5]tetrazine Carboxylate esters, methyl groups 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylates (IIIa-IIIh)
Imidazo-Pyridine Imidazo[1,2-a]pyridine Cyano, nitro, ester groups Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-... (1l, m.p. 243–245°C)

Key Observations :

  • Heterocyclic Core Stability: The imidazo-triazine core in the target compound is structurally distinct from imidazo-tetrazine and imidazo-pyridine systems, which may confer different electronic and steric properties. For example, imidazo-pyridine derivatives (e.g., 1l) exhibit higher melting points (~243–245°C) due to strong intermolecular interactions from nitro and cyano groups .
  • Synthetic Routes: The target compound’s analogs (e.g., CAS 946229-54-5) are synthesized via carboxamide coupling reactions , whereas imidazo-tetrazine derivatives (IIIa-IIIh) are derived from 5-aminoimidazole-4-carboxamide (AIC) via diazotization and methyl isocyanate addition .

Physicochemical and Functional Implications

  • Solubility: The dimethylamino group in the target compound may enhance solubility in acidic environments due to protonation, unlike the purely hydrophobic propyl or cyclohexyl groups in analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.